molecular formula C17H17NO B6168885 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline CAS No. 1019517-65-7

3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline

Cat. No.: B6168885
CAS No.: 1019517-65-7
M. Wt: 251.3
InChI Key:
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Description

3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is an organic compound characterized by the presence of an ethynyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives and ethynyl-containing reagents.

    Reaction Conditions: A common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

    Purification: The product is usually purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the Sonogashira coupling reaction using larger reactors and optimized conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow techniques to enhance reaction efficiency and safety, particularly for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation Products: Carbonyl compounds.

    Reduction Products: Alkanes or alkenes.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.

Mechanism of Action

The mechanism by which 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Material Science: In materials applications, the ethynyl group can participate in polymerization reactions, contributing to the formation of conductive or semiconductive materials.

Comparison with Similar Compounds

    3-Ethynylaniline: Lacks the methoxyphenyl group, leading to different reactivity and applications.

    N-[1-(3-Methoxyphenyl)ethyl]aniline:

Uniqueness: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is unique due to the combination of the ethynyl and methoxyphenyl groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1019517-65-7

Molecular Formula

C17H17NO

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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